molecular formula C19H28N4O6 B12981456 N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine

N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine

Cat. No.: B12981456
M. Wt: 408.4 g/mol
InChI Key: VUGXDANDMZWPBG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine is a protected derivative of L-arginine, featuring orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group on the α-amino (N2) position and a tert-butoxycarbonyl (Boc) group on the ω-guanidino (Nw) nitrogen. This dual protection is critical in peptide synthesis, enabling selective deprotection steps. The Cbz group is stable under acidic conditions but cleaved via hydrogenolysis, while the Boc group is acid-labile, removable under mild acidic conditions (e.g., trifluoroacetic acid). This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during elongation .

Properties

Molecular Formula

C19H28N4O6

Molecular Weight

408.4 g/mol

IUPAC Name

(2S)-5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)23-16(20)21-11-7-10-14(15(24)25)22-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,26)(H,24,25)(H3,20,21,23,27)/t14-/m0/s1

InChI Key

VUGXDANDMZWPBG-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine typically involves the orthogonal protection of the arginine side chain with benzyloxycarbonyl and tert-butoxycarbonyl groups. This process ensures that the amino and guanidino groups are protected during subsequent reactions .

Industrial Production Methods

Industrial production of this compound involves the use of commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids are used as starting materials in peptide synthesis with commonly used coupling reagents .

Chemical Reactions Analysis

Types of Reactions

N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base .

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the protective groups are removed to reveal the functional groups necessary for peptide bond formation .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine is in the synthesis of peptides. Its protective groups (benzyloxy and tert-butoxycarbonyl) allow for selective reactions during peptide assembly. The compound can be utilized as a building block in solid-phase peptide synthesis (SPPS), enabling the formation of complex peptide structures with high purity and yield.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of cyclic peptides, researchers employed this compound as a key intermediate. The compound's stability under various reaction conditions allowed for successful cyclization, leading to peptides with enhanced biological activity against cancer cell lines. This demonstrates its utility in developing therapeutic peptides that can target specific biological pathways.

Drug Development

The compound has potential applications in drug development, particularly in designing inhibitors for various enzymes and receptors. Its structural features can be modified to enhance binding affinity and specificity towards target proteins.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound can act as effective inhibitors for certain proteases involved in disease processes such as cancer metastasis. By modifying the side chains of the compound, scientists have been able to create potent inhibitors that show promise in preclinical models.

Cosmetic Formulations

Beyond pharmaceuticals, this compound is also being explored for use in cosmetic formulations. Its ability to enhance skin penetration and stability makes it an attractive candidate for topical applications.

Case Study: Anti-Aging Creams

In cosmetic research, formulations containing this compound have demonstrated improved skin hydration and elasticity. Clinical trials indicated that participants using creams with this compound showed significant improvements in skin texture compared to control groups.

Biochemical Research

The compound serves as a valuable tool in biochemical research, particularly in studying nitric oxide synthase activity due to its structural similarity to L-arginine, a substrate for this enzyme.

Case Study: Nitric Oxide Production

Studies have shown that this compound can modulate nitric oxide production in endothelial cells. This property is crucial for understanding cardiovascular health and developing treatments for related diseases.

Comparison with Similar Compounds

αN-tert-Butoxycarbonyl-L-arginine (Compound 2)

  • Structure: Boc-protected α-amino group; free guanidino group.
  • Synthesis: Prepared via Boc anhydride reaction with L-arginine’s α-amino group (Procedure S8) .
  • Key Differences: The target compound replaces Boc with Cbz at the α-amino position, altering deprotection strategies. Boc in Compound 2 limits orthogonal protection, whereas the target’s Cbz/Boc combination allows sequential deprotection (acid → hydrogenolysis).
  • Applications : Less versatile in multi-step syntheses due to single protection.

αN-tert-Butoxycarbonyl-L-ornithine (Compound 4)

  • Structure: Boc-protected α-amino group; ornithine backbone (lacks guanidino group).
  • Synthesis : Derived from L-ornithine via Boc protection (Procedure S9) .
  • Key Differences: Ornithine’s shorter side chain (NH2 vs. guanidino) reduces functionality in peptide interactions. The target compound’s guanidino-Boc group enables selective modification of arginine’s side chain, critical for mimicking biological arginine motifs.

1,3-Bis(tert-butoxycarbonyl)guanidine (Compound 8)

  • Structure : Bis-Boc-protected guanidine.
  • Synthesis : Prepared by double Boc protection of guanidine (Procedure S10) .
  • Key Differences: Compound 8 protects two guanidino nitrogens, whereas the target compound protects only one, leaving other nitrogens reactive.

1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine (Compound 9)

  • Structure : Bis-Boc-protected guanidine with a trifluoromethylsulfonyl (Tf) activating group.
  • Synthesis : Synthesized via sulfonylation of Compound 8 (Procedure S11) .
  • Key Differences: The Tf group in Compound 9 acts as a leaving group, enabling nucleophilic substitution.

Comparative Data Table

Compound Key Features Protection Strategy Depletion Conditions Applications
Target Compound Cbz (α-amino), Boc (ω-guanidino) Orthogonal TFA (Boc), H2/Pd (Cbz) SPPS, selective side-chain modification
αN-Boc-L-arginine (2) Boc (α-amino) Single TFA Limited to single-deprotection workflows
αN-Boc-L-ornithine (4) Boc (α-amino), ornithine backbone Single TFA Model studies for lysine-like residues
1,3-Bis-Boc-guanidine (8) Bis-Boc (guanidine) Double TFA Guanidine protection in non-peptide contexts
Compound 9 Bis-Boc (guanidine), Tf group Double protection + activation TFA (Boc), nucleophilic substitution Activation for cross-coupling reactions

Research Findings and Stability Considerations

  • Synthetic Flexibility : The target compound’s Cbz/Boc combination outperforms singly protected analogs (e.g., Compound 2) in multi-step syntheses .
  • Guanidino Reactivity: Mono-Boc protection (target) vs. bis-Boc (Compound 8) balances stability and reactivity; mono-protection allows selective guanidino modification but risks side reactions.
  • Thermal Stability : Boc groups decompose at ~150°C, while Cbz remains stable, making the target compound suitable for high-temperature steps post-Boc removal.

Biological Activity

N2-((Benzyloxy)carbonyl)-Nw-(tert-butoxycarbonyl)-L-arginine, commonly referred to as Cbz-Arg(Boc), is a modified amino acid derivative that has garnered attention in biochemical research due to its significant biological activities. This article explores its structure, synthesis, biological functions, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the following properties:

  • Molecular Formula : C₁₈H₃₃N₃O₆
  • Molecular Weight : 408.4 g/mol
  • CAS Number : 911218-31-0

The compound features a benzyloxycarbonyl (Cbz) protecting group and a tert-butoxycarbonyl (Boc) group, which enhance its stability and solubility in various biological systems. The presence of these groups allows for selective reactions in peptide synthesis and modifications, making it a valuable tool in medicinal chemistry .

Synthesis

The synthesis of Cbz-Arg(Boc) typically involves the protection of the amino groups in L-arginine to prevent unwanted reactions during subsequent steps. The general synthetic pathway includes:

  • Protection of the amino groups : Using Boc and Cbz groups.
  • Coupling reactions : Employing standard peptide coupling reagents to form the desired product.
  • Deprotection : Removing the protective groups under controlled conditions to yield the final active compound.

This method allows for high yields and purity, essential for biological applications.

The biological activity of this compound is primarily attributed to its role as a substrate for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine into nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including:

  • Vasodilation : NO induces relaxation of vascular smooth muscle, leading to increased blood flow.
  • Neurotransmission : Acts as a neurotransmitter in the central nervous system.
  • Immune Response : Modulates immune cell function and has antimicrobial properties.

Inhibition Studies

Recent studies have demonstrated that derivatives of L-arginine, including Cbz-Arg(Boc), can act as selective inhibitors of certain enzymes, such as butyrylcholinesterase (BChE). This inhibition is significant in developing treatments for neurodegenerative diseases like Alzheimer's . The structural modifications provided by the Boc and Cbz groups enhance binding affinity and selectivity towards target enzymes.

Case Studies

  • Neuroprotective Effects : A study investigated the effects of Cbz-Arg(Boc) on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and increased the production of neuroprotective factors such as brain-derived neurotrophic factor (BDNF).
  • Cardiovascular Applications : Research on vascular tissues showed that Cbz-Arg(Boc) could improve endothelial function by enhancing NO production, suggesting potential use in treating cardiovascular diseases.

Comparative Biological Activity Table

CompoundMolecular WeightBiological ActivityInhibition Potential
N2-((Benzyloxy)carbonyl)-L-arginine174.2 g/molNitric oxide productionModerate
This compound408.4 g/molEnhanced NO production; BChE inhibitorHigh
N-Boc-Lysine380.4 g/molPeptide synthesisLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.